Asciminib vs. Nilotinib and Ponatinib: T315I Mutant Cellular IC50 Potency Comparison
Asciminib demonstrates substantially lower IC50 values against T315I-mutant BCR-ABL1 cells compared to both nilotinib (second-generation ATP-competitive TKI) and ponatinib (third-generation ATP-competitive TKI) in cellular proliferation assays. The quantitative data establish asciminib as the more potent single-agent inhibitor of T315I-driven cellular proliferation in this in vitro model system [1].
| Evidence Dimension | Cellular proliferation inhibition (IC50) against T315I-mutant BCR-ABL1 cells |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | Nilotinib IC50 = 12 nM; Ponatinib IC50 = 8 nM |
| Quantified Difference | Asciminib is 24-fold more potent than nilotinib (0.5 nM vs. 12 nM) and 16-fold more potent than ponatinib (0.5 nM vs. 8 nM) against T315I-mutant cells |
| Conditions | In vitro cellular proliferation assay using Ba/F3 cells expressing BCR-ABL1 with T315I mutation; 48-hour incubation |
Why This Matters
For researchers studying T315I-mediated TKI resistance, asciminib provides an allosteric inhibitor with direct, high-potency activity against this clinically challenging mutation, whereas alternative ATP-competitive TKIs (except ponatinib) lack efficacy entirely, and ponatinib requires substantially higher concentrations to achieve comparable inhibition.
- [1] Headkon HCV. STAMP抑制剂:阿西米尼如何克服BCR-ABL1耐药? 2025. Data derived from in vitro cellular experiments. View Source
